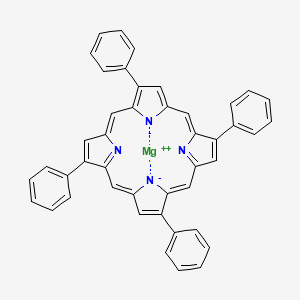
Magnesium meso-tetraphenylporphine 1-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium meso-tetraphenylporphine 1-hydrate is an organometallic compound with the chemical formula C44H28MgN4·H2O. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine 1-hydrate is typically synthesized by reacting meso-tetraphenylporphine with a magnesium salt in a suitable solvent. Common solvents include chloroform and dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium meso-tetraphenylporphine 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkyl halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of magnesium(III) porphyrin derivatives, while reduction can yield magnesium(I) porphyrin compounds .
Scientific Research Applications
Magnesium meso-tetraphenylporphine 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking biological systems such as photosynthesis and respiration.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties
Mechanism of Action
The mechanism of action of magnesium meso-tetraphenylporphine 1-hydrate involves its ability to interact with light and other electromagnetic radiation. The compound absorbs light in the visible spectrum and can transfer this energy to other molecules, making it useful in photodynamic therapy and other applications. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium.
Copper meso-tetraphenylporphine: Contains copper and exhibits different redox properties.
Iron meso-tetraphenylporphine: Contains iron and is studied for its role in mimicking hemoglobin
Uniqueness
Magnesium meso-tetraphenylporphine 1-hydrate is unique due to its specific interaction with light and its stability under various conditions. These properties make it particularly useful in applications such as photodynamic therapy and optoelectronics, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C44H28MgN4 |
|---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
magnesium;2,7,12,17-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-28H;/q-2;+2 |
InChI Key |
BYRNNFZQCXHSCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=NC(=CC5=C(C=C([N-]5)C=C6C(=CC(=N6)C=C2[N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C=C4C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















